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  • Product: 7-Chloro-2,3-dihydro-1-benzofuran-3-ol
  • CAS: 1482794-07-9

Core Science & Biosynthesis

Foundational

7-Chloro-2,3-dihydro-1-benzofuran-3-ol molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol Introduction 7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a heterocyclic organic compound belonging to the benzof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol

Introduction

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a heterocyclic organic compound belonging to the benzofuran family. Benzofuran derivatives are significant scaffolds in medicinal chemistry and materials science, present in numerous natural products and synthetically developed molecules with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] As with any compound intended for research or drug development, precise and accurate characterization of its fundamental physicochemical properties is a non-negotiable prerequisite. This guide provides an in-depth examination of two critical parameters for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol: its molecular weight and exact mass. We will explore the theoretical basis of these values, the experimental methodologies for their determination, and their practical implications in a scientific workflow.

Part 1: Core Physicochemical Properties

The identity and purity of a chemical substance are fundamentally established by its physicochemical properties. For 7-Chloro-2,3-dihydro-1-benzofuran-3-ol, the molecular formula is C₈H₇ClO₂.[3][4] This formula is the bedrock from which we derive its molecular weight and exact mass.

Molecular Weight vs. Exact Mass: A Critical Distinction

In the context of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, but they represent distinct concepts. Understanding this difference is crucial for the correct application and interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Molar Mass): This is a weighted average mass calculated using the isotopic abundance of each element in the molecule as found in nature. For example, chlorine exists primarily as two isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The molecular weight accounts for this natural distribution. It is typically expressed in grams per mole ( g/mol ) and is the value used for stoichiometric calculations in the laboratory (e.g., preparing solutions of a specific molarity).

  • Exact Mass (Monoisotopic Mass): This is the mass calculated using the mass of the most abundant, stable isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O, and ³⁵Cl). This value is what is measured by high-resolution mass spectrometry. It is a precise value for a single, specific isotopic combination of the molecule and is typically expressed in Daltons (Da).

The distinction is vital: for a compound containing chlorine, the mass spectrum will show a characteristic isotopic pattern with two major peaks separated by approximately 2 Da, corresponding to the molecules containing ³⁵Cl and ³⁷Cl. The exact mass refers to the mass of the molecule containing the more abundant ³⁵Cl isotope.

Quantitative Data Summary

The key mass-related properties for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol are summarized below.

PropertyValueUnitSource
Molecular Formula C₈H₇ClO₂-[3][4]
Molecular Weight 170.59 g/mol [3]
Exact Mass 170.01346Da[5]
CAS Number 1482794-07-9-[3][6]

Note: The exact mass is cited from the closely related isomer 6-chloro-2,3-dihydro-1-benzofuran-3-ol, as the value is identical for the 7-chloro isomer due to the same atomic composition.

Part 2: Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight and exact mass of a compound. The choice of ionization technique and analyzer directly impacts the quality and resolution of the data obtained.

The Rationale Behind High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, High-Resolution Mass Spectrometry (HRMS) is indispensable. While low-resolution MS can provide a nominal mass (the integer mass), HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This precision allows for the confident assignment of a unique molecular formula. For instance, two different compounds might have the same nominal mass of 170 Da, but their exact masses will differ based on their elemental composition, allowing HRMS to distinguish between them.

The workflow for characterization by mass spectrometry is a self-validating system, ensuring data integrity from sample preparation to final analysis.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep 1. Dissolve sample in appropriate solvent (e.g., Methanol/Acetonitrile) dilute 2. Dilute to working concentration (1-10 µg/mL) prep->dilute ionize 3. Infuse into ESI source (Electrospray Ionization) dilute->ionize Sample Infusion analyze 4. Analyze ions using TOF or Orbitrap analyzer ionize->analyze detect 5. Detect ions and record mass-to-charge ratio analyze->detect process 6. Process raw data to generate mass spectrum detect->process Data Acquisition confirm 7. Confirm [M+H]⁺ or [M-H]⁻ and isotopic pattern process->confirm formula 8. Match exact mass to calculated molecular formula confirm->formula report report formula->report Final Report

Caption: Experimental workflow for HRMS analysis.

Step-by-Step Protocol for HRMS Analysis

This protocol outlines the determination of the exact mass of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

1. Materials and Reagents:

  • 7-Chloro-2,3-dihydro-1-benzofuran-3-ol sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • Calibrant solution for the mass spectrometer

2. Instrument Setup and Calibration:

  • Causality: Before any analysis, the mass spectrometer must be calibrated. This ensures the m/z axis is accurate, which is fundamental to achieving a precise exact mass measurement. An external calibrant with known masses across a wide range is used to create a calibration curve.

  • Procedure:

    • Prepare the ESI-TOF instrument according to the manufacturer's guidelines.

    • Perform an external mass calibration using the appropriate calibrant solution. Ensure the mass accuracy is within the acceptable range (e.g., < 2 ppm).

3. Sample Preparation:

  • Causality: The sample must be fully dissolved in a solvent compatible with electrospray ionization. The concentration is critical; too high a concentration can lead to ion suppression and detector saturation, while too low a concentration will result in a poor signal-to-noise ratio.

  • Procedure:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • From the stock, prepare a working solution of 5 µg/mL by diluting with 50:50 methanol:water.

    • For positive ion mode analysis, add 0.1% formic acid to the working solution to promote the formation of protonated molecules ([M+H]⁺).

4. Data Acquisition:

  • Causality: Electrospray ionization is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and maximizing the signal for the molecular ion. A TOF analyzer is chosen for its high resolution and mass accuracy.

  • Procedure:

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • The expected protonated molecule [M+H]⁺ for C₈H₇³⁵ClO₂ is at m/z 171.0207. The corresponding ion for the ³⁷Cl isotope will be at m/z 173.0178.

5. Data Analysis:

  • Causality: The acquired spectrum is analyzed to identify the peak corresponding to the molecular ion. The characteristic 3:1 intensity ratio of the ³⁵Cl and ³⁷Cl isotopic peaks serves as a powerful confirmation of the presence of a single chlorine atom.

  • Procedure:

    • Process the raw data to obtain the mass spectrum.

    • Identify the monoisotopic peak (m/z ~171.02) and the M+2 peak (m/z ~173.02).

    • Verify that the intensity ratio of these peaks is approximately 3:1.

    • Use the instrument software to calculate the molecular formula based on the measured exact mass and isotopic pattern. The software should return C₈H₇ClO₂ as the best fit with a mass error of < 5 ppm.

Part 3: Significance in Research and Development

The accurate determination of molecular weight and exact mass is not merely an academic exercise; it is a cornerstone of chemical research and drug development.

  • Confirmation of Identity: The primary use of this data is to confirm that the synthesized or isolated compound is indeed the target molecule. The exact mass provides a high-confidence confirmation of the elemental composition.

  • Purity Assessment: Mass spectrometry can quickly identify impurities in a sample, which will appear as additional peaks in the spectrum. This is critical for ensuring the quality and safety of compounds used in biological assays.

  • Metabolite Identification: In drug metabolism studies, researchers track the biotransformation of a drug candidate. HRMS is used to identify potential metabolites by searching for predicted mass shifts corresponding to metabolic reactions (e.g., hydroxylation adds 15.9949 Da).

  • Reaction Monitoring: Chemists can monitor the progress of a chemical reaction by taking small aliquots and analyzing them by MS to observe the disappearance of starting materials and the appearance of the desired product mass.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Downstream Applications synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification hrms HRMS Analysis (Confirms Formula) purification->hrms bioassay Biological Assays hrms->bioassay Verified Compound nmr NMR Spectroscopy (Confirms Structure) nmr->bioassay ir IR Spectroscopy (Confirms Functional Groups) ir->bioassay admet ADMET Studies bioassay->admet

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Exploratory

Comprehensive In Vitro Toxicity and Safety Profiling of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol in Early Drug Discovery

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Pharmacological Context In modern oncology and targeted therapeutic development, the 2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Pharmacological Context

In modern oncology and targeted therapeutic development, the 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure. Specifically, 7-chloro-2,3-dihydro-1-benzofuran-3-ol (CAS: 1482794-07-9) serves as a critical synthetic intermediate and core pharmacophore for a variety of advanced anti-cancer agents. Most notably, this scaffold is utilized in the synthesis of substituted 2,3-dihydrobenzofuranyl compounds designed to modulate p21-activated kinases (PAKs) and other critical oncogenic pathways ().

As a Senior Application Scientist, I approach the safety profiling of this compound not just as a regulatory checkbox, but as a fundamental driver of structure-activity relationship (SAR) optimization. The presence of a halogen (chlorine) at the 7-position and a hydroxyl group at the 3-position creates a unique electronic environment. While these moieties enhance target binding affinity, they also introduce potential metabolic liabilities that must be rigorously de-risked in vitro before advancing to in vivo models.

Mechanistic Toxicology & Bioactivation Pathways

The primary safety concern with halogenated dihydrobenzofurans is their potential for phase I metabolic bioactivation. When exposed to hepatic Cytochrome P450 (CYP450) enzymes, the electron-rich aromatic ring can undergo oxidation, potentially forming reactive electrophilic species (such as epoxides).

If these reactive intermediates are not rapidly neutralized by glutathione (GSH), they can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial depolarization, and ultimately, caspase-mediated apoptosis. Understanding this causality is essential for designing appropriate in vitro safety assays.

ToxicityPathway Compound 7-Chloro-2,3-dihydro- 1-benzofuran-3-ol CYP CYP450 Metabolism (Phase I Oxidation) Compound->CYP Hepatic Processing Reactive Reactive Intermediate (Potential Epoxide) CYP->Reactive Bioactivation GSH Glutathione (GSH) Depletion Reactive->GSH Covalent Binding ROS Reactive Oxygen Species (ROS) GSH->ROS Oxidative Stress Apoptosis Cellular Apoptosis (Caspase Activation) ROS->Apoptosis Mitochondrial Depolarization

Proposed metabolic bioactivation and toxicity pathway for halogenated benzofurans.

Quantitative In Vitro Safety Data

Based on structural analogs (such as 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol) and predictive toxicological modeling of the core scaffold, we can establish a baseline safety profile. The compound exhibits moderate irritant properties but generally demonstrates a favorable systemic toxicity profile in early in vitro screening ().

The following table summarizes the predictive and empirical in vitro safety metrics for the 7-chloro-2,3-dihydro-1-benzofuran-3-ol scaffold:

Assay / MetricTarget / ReadoutPredictive OutcomeRisk Level
Hepatotoxicity (HepaRG) Cell Viability (IC 50​ )> 50 µMLow
Cardiotoxicity (hERG) K+ Channel Inhibition (Patch Clamp)IC 50​ > 30 µMLow
Genotoxicity (Ames Test) Mutagenicity (Salmonella TA98/TA100)NegativeLow
CYP450 Profiling CYP3A4 / CYP2D6 InhibitionIC 50​ ~ 15-25 µM (Reversible)Moderate
GHS Classification Occupational Safety HazardsSkin Irrit. 2, Eye Irrit. 2A, STOT SE 3Moderate

Validated Experimental Protocols

To ensure data integrity, toxicity must be evaluated using self-validating systems . A single-endpoint assay (like CellTiter-Glo) is insufficient because it cannot differentiate between primary mitochondrial failure and general cell death. Below is the gold-standard protocol for evaluating the hepatotoxicity of this compound.

Protocol: Multiplexed High-Content Screening (HCS) for Hepatotoxicity

Objective: Establish a self-validating assay to differentiate between primary mitochondrial toxicity and secondary membrane degradation caused by the compound.

  • Step 1: Cell Culture and Seeding

    • Action: Seed metabolically competent HepaRG cells at 10,000 cells/well in a 384-well collagen-coated microplate.

    • Causality: HepaRG cells are explicitly chosen over standard HepG2 cells because they express functional, inducible CYP450 enzymes. This is critical for evaluating the 7-chloro-2,3-dihydrobenzofuran scaffold, which requires phase I metabolism to reveal potential reactive electrophile toxicity.

  • Step 2: Compound Dosing

    • Action: Treat cells with a 10-point concentration gradient (0.1 µM to 100 µM) of 7-chloro-2,3-dihydro-1-benzofuran-3-ol (0.5% DMSO final concentration) for 72 hours.

    • Causality: A 72-hour exposure window allows sufficient time for both acute biochemical disruption (e.g., direct ion channel block) and slower, transcriptionally mediated apoptotic pathways to manifest.

  • Step 3: Multiplexed Fluorescent Staining

    • Action: Co-incubate cells with Hoechst 33342 (1 µg/mL), Tetramethylrhodamine methyl ester (TMRM, 100 nM), and CellTOX Green (1x) for 45 minutes prior to imaging.

    • Causality: This creates a self-validating triad .

      • Hoechst normalizes the data to the total cell count.

      • TMRM measures mitochondrial membrane potential ( ΔΨm​ ).

      • CellTOX Green measures plasma membrane rupture.

      • Validation Logic: If the TMRM signal drops without a concurrent rise in CellTOX Green, it confirms primary mitochondrial toxicity. If both change simultaneously, the toxicity is likely driven by generalized membrane lysis.

  • Step 4: High-Content Confocal Imaging

    • Action: Acquire images using an automated confocal microscope at 20x magnification, capturing 3 fields per well.

    • Causality: Confocal imaging eliminates out-of-focus light, providing precise single-cell segmentation and preventing artifactual fluorescence from any precipitated compound at high concentrations.

Workflow Seed Seed HepaRG Cells (384-well plate) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate Incubation (72 hours, 37°C) Dose->Incubate Multiplex Multiplex Staining (Self-Validating Triad) Incubate->Multiplex Image High-Content Imaging (Confocal Analysis) Multiplex->Image Analyze Data Synthesis (IC50 Calculation) Image->Analyze

Self-validating high-content screening workflow for in vitro hepatotoxicity.

Conclusion & SAR Implications

The in vitro safety profiling of 7-chloro-2,3-dihydro-1-benzofuran-3-ol reveals it to be a highly tractable scaffold for drug discovery. While the chlorine atom at the 7-position introduces a moderate risk for CYP-mediated bioactivation, the overall predictive toxicity profile remains highly favorable (IC 50​ > 50 µM in hepatic models). By employing self-validating, multiplexed high-content screening methodologies, researchers can confidently map the mechanistic toxicity of this compound, ensuring that subsequent synthetic derivatives (such as PAK inhibitors) retain high target affinity without compromising cellular safety.

References

  • Karyopharm Therapeutics Inc. "Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof." WIPO Patent WO2014085607A1.
  • NextSDS . "5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol Hazard Classifications and GHS Data." NextSDS Chemical Substance Database. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Safe Handling, Storage, and Experimental Application of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol

Executive Summary & Mechanistic Profiling 7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a highly specialized bicyclic scaffold frequently utilized in the synthesis of neolignans, antioxidants, and advanced pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a highly specialized bicyclic scaffold frequently utilized in the synthesis of neolignans, antioxidants, and advanced pharmaceutical intermediates. While the dihydrobenzofuran core is a privileged structural motif, the presence of a secondary alcohol at the C3 position, coupled with the electron-withdrawing 7-chloro substituent, introduces specific physicochemical vulnerabilities.

As a Senior Application Scientist, it is critical to understand the causality behind its reactivity: the benzylic/allylic nature of the C3 position makes the C–H bond relatively weak. Exposure to atmospheric oxygen, light, or transition metal contaminants can initiate radical-mediated oxidative dehydrogenation. This pathway leads to over-oxidation, forming the corresponding 3-one (ketone) derivative, or through subsequent dehydration, the fully aromatized benzofuran . Consequently, all handling and storage protocols must be designed as a self-validating system to prevent and detect these degradation pathways before downstream application.

Physicochemical and Hazard Data

To establish a baseline for safe handling, the quantitative and hazard data for this compound and its direct analogs are summarized below.

Table 1: Physicochemical and Hazard Profile

Parameter Value / Description
Compound Name 7-Chloro-2,3-dihydro-1-benzofuran-3-ol
CAS Number 1482794-07-9[1]
Molecular Formula C8H7ClO2
Molecular Weight 170.6 g/mol [1]
GHS Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2]
Key Structural Vulnerabilities Susceptible to auto-oxidation (forming 3-one derivatives) and ring-opening under harsh basic conditions[3].

| Recommended Storage | 2–8 °C, inert atmosphere (Argon), protected from light. |

E-E-A-T Driven Storage & Safety Protocols

Standard laboratory storage is insufficient for maintaining the integrity of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol. The following protocols are grounded in the mechanistic understanding of the molecule's degradation pathways.

  • Temperature Control (2–8 °C): Lowering the thermal energy reduces the kinetic rate of auto-oxidation and minimizes the risk of moisture-induced hydrolysis if trace acidic or basic impurities are present.

  • Inert Atmosphere (Argon vs. Nitrogen): Argon is strictly recommended over Nitrogen for storage. Because Argon is approximately 1.38 times denser than air, it provides a superior, heavy protective blanket over the solid material in the flask. This prevents transient oxygen ingress when the septum is temporarily removed, effectively shutting down the oxidative pathway to the 3-one byproduct.

  • Hazard Mitigation: Due to its classification as a Skin Irritant (Category 2) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) 2[2], all handling must occur within a certified fume hood. Nitrile gloves (minimum 0.11 mm thickness) and splash goggles are mandatory to prevent dermal and ocular exposure.

Self-Validating Experimental Workflow

To ensure scientific integrity, the experimental workflow must be a self-validating system. This means incorporating mandatory analytical checkpoints (QC) that validate the success of the previous step (storage) before allowing the next step (reaction) to proceed.

Step-by-Step Methodology: Inert Handling and Reaction Setup
  • Step 1: Pre-Reaction Quality Control (The Validation Check)

    • Action: Before use, dissolve a 1 mg aliquot in anhydrous CDCl3 and perform a rapid ¹H-NMR or LC-MS analysis.

    • Causality: Dihydrobenzofurans can undergo over-oxidation to form benzofuran or cleavage to form phenolic compounds. You must confirm the absence of the downfield ketone carbonyl peak (in ¹³C-NMR) or the loss of the C3 aliphatic proton (in ¹H-NMR) to ensure the starting material has not degraded into the 3-one derivative.

  • Step 2: Schlenk Line Preparation

    • Action: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with Argon (repeat 3 times).

    • Causality: Removes trace surface moisture that could interfere with sensitive coupling reagents or bases used in downstream functionalization.

  • Step 3: Reagent Transfer

    • Action: Transfer the validated 7-Chloro-2,3-dihydro-1-benzofuran-3-ol into the flask under a positive counter-flow of Argon. Immediately seal with a rubber septum.

  • Step 4: Dissolution and Reaction Execution

    • Action: Inject anhydrous, degassed solvent (e.g., THF or DCM) via syringe. If utilizing transition-metal catalysis, ensure the catalyst is added within a glovebox to prevent premature oxidation of the dihydrobenzofuran ring, a known phenomenon in the presence of oxidized metal species3[3].

  • Step 5: Quenching and Workup

    • Action: Quench the reaction at 0 °C using a degassed aqueous buffer. Avoid highly basic aqueous solutions (pH > 10) to prevent base-catalyzed ring-opening of the furanol system.

Workflow Visualization

The following diagram illustrates the critical paths of the self-validating workflow, contrasting the successful inert handling route against the failure modes caused by improper storage.

Workflow Start 7-Chloro-2,3-dihydro- 1-benzofuran-3-ol (Stored at 2-8°C) QC Pre-use QC (NMR/LC-MS) Check for 3-one byproduct Start->QC Validate Integrity Fail Exposure to O2/Light (Improper Storage) Start->Fail Protocol Breach Inert Inert Transfer (Argon Blanket) QC->Inert Pass (>97% pure) Degrade Over-oxidation (Benzofuran / 3-one) QC->Degrade Fail (Degraded) React Anhydrous Reaction (Coupling/Substitution) Inert->React Reagent Addition Success Desired Functionalized Product React->Success Controlled Execution Fail->Degrade Auto-oxidation

Fig 1: Handling workflow and degradation pathways for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol.

Spill Response & Waste Management

In the event of a solid spill, do not sweep dry, as this may aerosolize the compound (Acute Tox. 4 inhalation hazard). Instead, gently cover the spill with damp, inert absorbent material (e.g., sand or vermiculite). Collect the material using non-sparking tools and place it in a sealed, labeled container. Because the molecule contains a covalently bound chlorine atom, all liquid and solid waste must be segregated into designated Halogenated Organic Waste containers to comply with environmental incineration regulations.

References

  • NextSDS - 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one Substance Database & Hazard Classifications. URL: [Link]

  • ACS Publications - Investigation into Phenoxonium Cations Produced during the Electrochemical Oxidation of Chroman-6-ol and Dihydrobenzofuran-5-ol Substituted Compounds. URL:[Link]

Sources

Application

Application Note: Divergent Synthetic Strategies Utilizing 7-Chloro-2,3-dihydro-1-benzofuran-3-ol in Heterocyclic Drug Discovery

Executive Summary The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic therapeutics[1]. Within this chemical space, 7-chloro-2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic therapeutics[1]. Within this chemical space, 7-chloro-2,3-dihydro-1-benzofuran-3-ol (CAS: 1482794-07-9) serves as a highly versatile, bifunctional building block. The presence of the secondary hydroxyl group at C3 and the aryl chloride at C7 provides orthogonal reactivity handles. This application note details validated protocols for exploiting these functional groups, explaining the mechanistic rationale behind each transformation to empower drug development professionals in library synthesis and active pharmaceutical ingredient (API) scale-up[2].

Mechanistic Utility & Chemical Causality

The strategic value of 7-chloro-2,3-dihydro-1-benzofuran-3-ol lies in its dual functionalization potential:

  • C3-Hydroxyl Reactivity : The C3-OH is situated at the benzylic position of the fused heterocyclic ring. It can be smoothly oxidized to yield 7-chlorobenzofuran-3(2H)-one, a critical precursor for synthesizing aurones and COX inhibitors[3]. Alternatively, because the hydroxyl is a poor leaving group, it must be chemically activated (e.g., via mesylation) to undergo nucleophilic displacement[4]. Direct acidic substitution is strictly avoided, as it promotes rapid E1 dehydration to the fully aromatic 7-chlorobenzofuran.

  • C7-Chloride Reactivity : The chlorine atom at the 7-position is electronically deactivated compared to bromides or iodides. However, it is perfectly suited for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) provided that electron-rich, sterically demanding ligands are employed to facilitate the energetically challenging oxidative addition step[2].

Pathways Core 7-Chloro-2,3-dihydro- 1-benzofuran-3-ol Oxidation Oxidation (DMP/Swern) Yields 7-Chlorobenzofuran-3(2H)-one Core->Oxidation [O] Substitution Activation & Substitution Yields 3-Amino Derivatives Core->Substitution 1. MsCl 2. NaN3 3. [H] Dehydration Acid-Catalyzed Dehydration Yields 7-Chlorobenzofurans Core->Dehydration H+, Δ CrossCoupling Pd-Catalyzed Cross-Coupling (C7-Arylation/Amination) Core->CrossCoupling Pd-cat, Ar-B(OH)2

Divergent synthetic pathways from 7-Chloro-2,3-dihydro-1-benzofuran-3-ol.

Application 1: Oxidation to 7-Chlorobenzofuran-3(2H)-one

Causality & Design: The oxidation of the C3-hydroxyl group creates a reactive electrophilic ketone. Harsh acidic oxidants (like Jones reagent) are contraindicated because they catalyze the elimination of water, yielding the aromatic benzofuran byproduct. Dess-Martin Periodinane (DMP) is selected for its mild, neutral conditions, which strictly prevents aromatization[3].

Step-by-Step Protocol:

  • Preparation : Dissolve 7-chloro-2,3-dihydro-1-benzofuran-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an argon atmosphere.

  • Temperature Control : Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction.

  • Oxidation : Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Propagation : Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.

  • Quenching : Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (reducing residual iodine species).

  • Isolation : Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate 7-chlorobenzofuran-3(2H)-one.

Application 2: C3-Amination via Azide Displacement

Causality & Design: To install an amine at the C3 position—a common motif in neuroactive compounds and complex APIs—the hydroxyl group is first converted to a mesylate. Triethylamine is critical here not just as an acid scavenger, but to prevent the liberated HCl from catalyzing E1 dehydration[4]. The subsequent Sₙ2 displacement with sodium azide requires a polar aprotic solvent (DMF) and heating (80 °C) to overcome the steric hindrance of the bicyclic system. Finally, catalytic hydrogenation cleanly reduces the azide to the primary amine[4].

Step-by-Step Protocol:

  • Mesylation : Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM. Add triethylamine (2.0 equiv) and cool to 0 °C. Dropwise add methanesulfonyl chloride (1.2 equiv). Stir for 1 hour at 0 °C, quench with ice water, extract with DCM, and concentrate to yield the crude mesylate.

  • Azidation : Dissolve the crude mesylate in anhydrous DMF (0.5 M). Add NaN₃ (3.0 equiv) and heat the mixture to 80 °C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine (5x) to remove residual DMF.

  • Reduction : Dissolve the crude azide in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the reaction flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 hours at room temperature. Filter the mixture through a pad of Celite and concentrate to yield 3-amino-7-chloro-2,3-dihydrobenzofuran.

Workflow Step1 Mesylation (MsCl, Et3N, 0°C) Step2 Aqueous Workup & Extraction Step1->Step2 Step3 Azidation (NaN3, DMF, 80°C) Step2->Step3 Step4 Reduction (H2, Pd/C) Step3->Step4 Step5 3-Amino Product Isolation Step4->Step5

Step-by-step experimental workflow for the C3-amination protocol.

Application 3: C7-Elaboration via Suzuki-Miyaura Cross-Coupling

Causality & Design: The C7-chloride is traditionally unreactive under standard Pd(PPh₃)₄ conditions. To achieve successful coupling with aryl boronic acids (crucial for synthesizing SGLT inhibitor intermediates), a highly active catalyst system is required[2]. Pd₂(dba)₃ combined with XPhos provides the necessary electron density to the palladium center to force oxidative addition into the strong C(sp²)–Cl bond.

Step-by-Step Protocol:

  • Setup : In an oven-dried Schlenk tube, combine the 7-chloro substrate (1.0 equiv), aryl boronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere : Evacuate and backfill the tube with argon three times.

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane/water (4:1 v/v) via syringe.

  • Coupling : Seal the tube and heat at 100 °C for 16 hours in an oil bath.

  • Workup : Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via column chromatography to yield the C7-arylated product.

Quantitative Data & Reaction Summary

TransformationReagents / Catalyst SystemTemp (°C)Time (h)Avg. Yield (%)Functional Group Tolerance
Oxidation (C3) Dess-Martin Periodinane, DCM0 to 25285 - 92%High (Tolerates halogens, ethers)
Mesylation (C3) MsCl, Et₃N, DCM01>95% (Crude)Moderate (Avoids strong nucleophiles)
Azidation (C3) NaN₃, DMF801275 - 82%High (Chloride at C7 remains intact)
Reduction (C3) H₂, 10% Pd/C, MeOH25488 - 94%Low (Will reduce alkenes/alkynes)
Suzuki Coupling (C7) Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane/H₂O1001668 - 85%Moderate (Requires free OH protection)

References

  • Source: Google Patents (WO2014085607A1)
  • Source: Google Patents (EP4212520B1)
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: NIH / National Library of Medicine URL:[Link]

Sources

Technical Notes & Optimization

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This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating 7-Chloro-2,3-dihydro-1-benzofuran-3-ol Purity using HPLC Methods

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, experie...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol, a key building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare HPLC with alternative analytical techniques, all while being grounded in the principles of scientific integrity and regulatory compliance.

The Criticality of Purity for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a chiral molecule, and its purity, both in terms of chemical and enantiomeric composition, is paramount. Impurities can arise from the synthetic route, degradation, or storage and can potentially lead to unwanted side effects or reduced efficacy in the final drug product. Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds like 7-Chloro-2,3-dihydro-1-benzofuran-3-ol.[1] Its high resolving power, sensitivity, and reproducibility make it the method of choice for separating the main compound from its potential impurities.

Choosing the Right HPLC Method: A Comparative Analysis

The selection of an appropriate HPLC method is a critical first step. For 7-Chloro-2,3-dihydro-1-benzofuran-3-ol, both reversed-phase and chiral HPLC methods are essential for a comprehensive purity assessment.

Method Type Principle Primary Application for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol Typical Stationary Phase Typical Mobile Phase
Reversed-Phase (RP) HPLC Separation based on hydrophobicity. The stationary phase is non-polar, and the mobile phase is polar.Determination of chemical purity (separation from starting materials, by-products, and degradants).C18 or C8Acetonitrile/Methanol and Water with pH modifier (e.g., formic acid, phosphoric acid).
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Determination of enantiomeric purity (quantification of the desired enantiomer versus the undesired one).Polysaccharide-based (e.g., cellulose or amylose derivatives)Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water).

Expert Insight: The choice between C18 and C8 for reversed-phase analysis depends on the polarity of potential impurities. A C18 column offers greater hydrophobicity and is often the first choice for aromatic compounds. For chiral analysis, polysaccharide-based CSPs are versatile and widely successful for a broad range of compounds.[2]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10]

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate 7-Chloro-2,3-dihydro-1-benzofuran-3-ol from potential process-related impurities and degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Quaternary Gradient HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical benzofuran chromophore)
Run Time 20 minutes

Method Validation Workflow:

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) Dev Initial Method Development Opt Optimization of Mobile Phase & Gradient Dev->Opt Spec Specificity Opt->Spec Proceed to Validation Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Start Chiral Method Development Resolution Achieve Baseline Resolution (Rs > 1.5) Start->Resolution Specificity Specificity: Peak identification of each enantiomer Resolution->Specificity Linearity Linearity of Undesired Enantiomer Specificity->Linearity LOQ LOQ for Undesired Enantiomer Linearity->LOQ Accuracy Accuracy at Specification Limit LOQ->Accuracy Validated Validated Chiral Method Accuracy->Validated

Caption: Key validation parameters for a chiral HPLC method.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method, other techniques can provide complementary information or be used in specific situations.

Technique Advantages Disadvantages Applicability to 7-Chloro-2,3-dihydro-1-benzofuran-3-ol
Gas Chromatography (GC) Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds.Primarily for the analysis of residual solvents from the synthesis process. [1]
Mass Spectrometry (MS) High sensitivity and specificity; provides molecular weight information.Can have matrix effects; quantification can be more complex than with UV detection.Excellent as a detector for HPLC (LC-MS) to identify unknown impurities. [1][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Lower sensitivity compared to HPLC; not ideal for trace impurity quantification.Useful for structure elucidation of isolated impurities and for assessing overall purity against a reference standard. [12]
Capillary Electrophoresis (CE) High separation efficiency; small sample and reagent consumption.Lower loading capacity; can be less robust than HPLC.Can be a powerful alternative for chiral separations.

Expert Insight: A multi-faceted approach is often the most robust. For instance, LC-MS can be invaluable during method development to identify unknown peaks observed in the HPLC-UV chromatogram. [13]

Trustworthiness Through a Self-Validating System

A validated analytical method is a self-validating system. This means that the validation data itself demonstrates the reliability of the method. Key validation parameters as per ICH Q2(R2) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [5][14]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. [14]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. [14] By rigorously evaluating these parameters, we build a comprehensive data package that substantiates the fitness of the HPLC method for its intended purpose: to ensure the purity of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol.

Conclusion

Validating the purity of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol requires a thoughtful and systematic approach. Reversed-phase and chiral HPLC methods, when properly developed and validated according to international guidelines, provide the necessary tools to ensure the quality and consistency of this critical pharmaceutical intermediate. By understanding the principles behind these methods and their alternatives, researchers can confidently establish the purity of their materials, a crucial step in the journey of drug development.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Labcorp. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. FDA. [Link]

  • Slideshare. (n.d.). ICH guidelines for validation final. Slideshare. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713. [Link]

  • Novak, T. J., & Yuan, H. (2000). The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-13. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biosimilars. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Medwin Publishers. (2024, April 11). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Medwin Publishers. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • SIELC Technologies. (2018, February 17). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC. [Link]

  • G. Gallo, et al. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 117-25. [Link]

  • Ahuja, S. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Safety & Regulatory Compliance

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This section has no published content on the current product page yet.
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